![molecular formula C14H20Cl2N4 B2495833 [1-(喹唑啉-4-基)哌啶-4-基]甲胺二盐酸盐 CAS No. 1389313-42-1](/img/structure/B2495833.png)
[1-(喹唑啉-4-基)哌啶-4-基]甲胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C14H20Cl2N4. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its unique structure, which includes a quinazoline ring and a piperidine ring, making it a valuable scaffold in pharmaceutical chemistry.
科学研究应用
[1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It serves as a scaffold for the development of new pharmaceutical agents with various therapeutic effects.
Industry: The compound is used in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride typically involves the reaction of 2-aminobenzamides with orthoesters in the presence of acetic acid. This process can be carried out by refluxing in absolute ethanol with 1.5 equivalents of the orthoester and 2 equivalents of acetic acid for 12–24 hours . The reaction is tolerant towards various functionalities on the benzamide, allowing for the preparation of a range of structures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of pressure tube conditions with higher equivalents of orthoester and acetic acid in ethanol at elevated temperatures (110°C) for extended periods (12–72 hours) can be employed to achieve higher yields .
化学反应分析
Types of Reactions
[1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which have significant biological activities.
作用机制
The mechanism of action of [1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazoline ring structure and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring are also used in pharmaceutical chemistry for their diverse biological activities.
Uniqueness
What sets [1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride apart is its combined quinazoline and piperidine rings, which provide a unique scaffold for the development of new therapeutic agents
属性
IUPAC Name |
(1-quinazolin-4-ylpiperidin-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.2ClH/c15-9-11-5-7-18(8-6-11)14-12-3-1-2-4-13(12)16-10-17-14;;/h1-4,10-11H,5-9,15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZJYIIUJSZVEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=NC3=CC=CC=C32.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
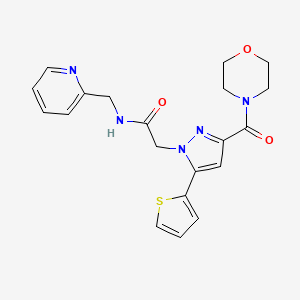
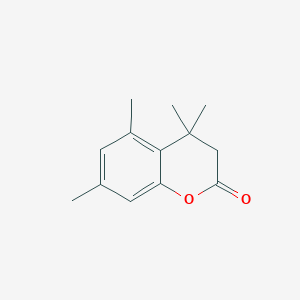
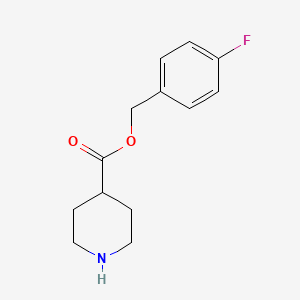
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2495758.png)
amino}acetamide](/img/structure/B2495761.png)
![N-(3-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2495762.png)
![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2495764.png)
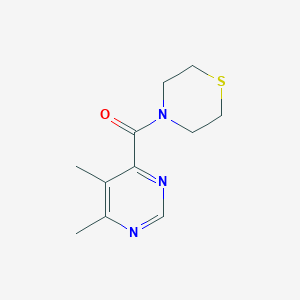
![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2495766.png)
![[(2R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2495768.png)
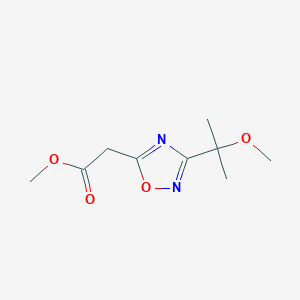
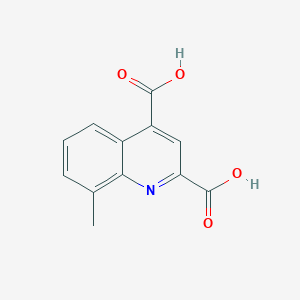
![{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol dihydrochloride](/img/structure/B2495772.png)
![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2495773.png)
